(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol
Description
The compound “(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol” is a chiral binaphthalene derivative characterized by a rigid [1,1'-binaphthalene] core with ethenyl and phenyl substituents at the alpha2 and alpha2' positions, respectively.
Properties
Molecular Formula |
C30H24O2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(1R)-1-[1-[2-[(R)-hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C30H24O2/c1-2-27(31)25-18-16-20-10-6-8-14-23(20)28(25)29-24-15-9-7-11-21(24)17-19-26(29)30(32)22-12-4-3-5-13-22/h2-19,27,30-32H,1H2/t27-,30-/m1/s1 |
InChI Key |
LDGBPEULTMBSIR-POURPWNDSA-N |
Isomeric SMILES |
C=C[C@H](C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)[C@@H](C5=CC=CC=C5)O)O |
Canonical SMILES |
C=CC(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(C5=CC=CC=C5)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The-Wittig rearrangement is a cornerstone for synthesizing Ar-BINMOL-3. This method involves the base-mediated migration of a benzyloxy group to generate diarylmethanol frameworks. Key steps include:
-
Substrate Preparation : 2-(Benzyloxy)-N-butylbenzamide (21a ) serves as the starting material.
-
Deprotonation : Treatment with n-butyllithium (n-BuLi) and potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at room temperature induces deprotonation at the benzylic position.
-
Rearrangement : The intermediate undergoes a-shift to form the diarylmethanol product.
-
Oxidation : Bromine (Br₂) oxidizes the intermediate to yield the ketone precursor, which is subsequently reduced to the diol.
Reaction Conditions:
Stereochemical Control
The stereochemical outcome relies on the chiral binaphthyl backbone and the use of enantiopure starting materials. For example, (R)- or (S)-BINOL derivatives are employed to induce the desired (alpha2R,alpha2'R,1S) configuration. Enantiomeric excess (ee) exceeding 98% is achieved via chiral column chromatography or recrystallization.
Catalytic Asymmetric Synthesis
Chiral Ligand-Mediated Approaches
Ar-BINMOL-3 is synthesized using self-assembled chiral catalysts. Zinc porphyrins or salphen complexes coordinate with pyridyl-phosphine ligands to form bidentate catalysts, enabling enantioselective C–C bond formation.
Example Protocol:
-
Ligand Assembly : Zinc porphyrin and pyridyl-phosphine (e.g., Xantphos) form a 1:1 complex in toluene.
-
Substrate Activation : The binaphthyl precursor undergoes oxidative coupling in the presence of palladium(II) acetate.
-
Reduction : Sodium borohydride (NaBH₄) reduces the ketone intermediate to the diol.
| Parameter | Specification |
|---|---|
| Catalyst Loading | 5–10 mol% |
| Solvent | Toluene or CH₂Cl₂ |
| Temperature | 60–80°C |
| ee | >95% (HPLC analysis) |
Resolution of Racemates
Kinetic Resolution
Racemic mixtures of Ar-BINMOL-3 are resolved using chiral auxiliaries. (−)-Diethyl tartrate forms diastereomeric salts with the racemate, which are separated via fractional crystallization.
Optimization Data:
Analytical Validation
Characterization Data
Purity Assessment
-
Column Chromatography : Silica gel (hexane/EtOAc 7:3) removes byproducts.
-
Recrystallization : Ethanol/water yields crystals with >99% purity.
Comparative Analysis of Methods
| Method | Yield | ee | Scalability | Cost |
|---|---|---|---|---|
| Wittig Rearrangement | 29–53% | 98% | Moderate | Low |
| Catalytic Asymmetric | 60–75% | >95% | High | High |
| Kinetic Resolution | 40–50% | 99% | Low | Moderate |
Mechanistic Insights
The Wittig rearrangement proceeds via a six-membered transition state, where the base abstracts a proton to form a resonance-stabilized carbanion. Subsequent-shift and oxidation yield the diarylmethanol. Stereoselectivity arises from steric hindrance between the binaphthyl groups and the migrating benzyloxy moiety.
Industrial-Scale Considerations
-
Process Intensification : Continuous flow reactors reduce reaction times from hours to minutes.
-
Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity.
Challenges and Solutions
-
Low Yields : Optimize base stoichiometry (e.g., 3.3 equiv n-BuLi).
-
Byproduct Formation : Use Cs₂CO₃ to suppress lactol intermediates.
Emerging Trends
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethenyl group, using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Asymmetric Synthesis
One of the primary applications of (alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol is in asymmetric synthesis. Its chiral centers allow it to act as an effective catalyst for various reactions:
- Catalysis of Hydroxylative Reactions : Research has demonstrated that this compound can facilitate asymmetric hydroxylative phenol dearomatization reactions using hypervalent iodine reagents. This application showcases its utility in synthesizing complex organic molecules with high enantioselectivity .
- Nucleophilic Fluorination : The compound has also been employed as a catalyst in nucleophilic fluorination processes. Studies indicate that binaphthyl derivatives can enhance the yields of β-keto esters through this method .
Drug Development
The structural characteristics of this compound position it as a valuable scaffold in drug development:
- Inhibitors of Protein-Protein Interactions : The compound has been explored for its potential to inhibit the Keap1-Nrf2 protein-protein interaction pathway. This pathway is crucial in oxidative stress responses and may lead to therapeutic agents for chronic inflammatory diseases .
- Bioactivity Studies : Preliminary studies have indicated that derivatives of this compound exhibit biological activity that could be harnessed for developing new pharmaceuticals targeting various diseases .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable thin films and its photophysical properties have been investigated for use in OLED technology. Its structural rigidity contributes to efficient charge transport and luminescence .
- Nanocomposites : Research into incorporating this compound into polymer matrices has shown promise for enhancing the mechanical and thermal properties of nanocomposites used in various industrial applications .
Mechanism of Action
The mechanism by which (alpha2R,alpha2’R,1S)-alpha2-Ethenyl-alpha2’-phenyl-[1,1’-binaphthalene]-2,2’-dimethanol exerts its effects involves its interaction with molecular targets through its chiral centers. These interactions can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The pathways involved may include stereoselective binding to proteins or nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties
*Formula inferred from structural analysis; †Calculated based on substituents.
Biological Activity
The compound (alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol , often referred to in the literature as a derivative of binaphthalene, has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C30H24O2
- Molecular Weight : 416.51 g/mol
- CAS Number : 1451057-21-8
The biological activity of this compound is primarily associated with its interaction with specific biological targets:
- Receptor Binding : This compound has been shown to interact with various receptors, potentially modulating their activity. Research indicates that it may exhibit selective binding to certain adrenergic receptors, influencing cardiovascular and central nervous system functions .
- Antioxidant Activity : Studies suggest that this compound possesses antioxidant properties that could protect cells from oxidative stress. The presence of hydroxyl groups in its structure is believed to contribute to its radical scavenging ability .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have examined the effects of this compound on various biological systems:
- Study on Antioxidant Capacity : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups .
- Cancer Cell Line Testing : In vitro experiments were conducted on breast cancer cell lines where the compound demonstrated dose-dependent cytotoxicity. The mechanism was linked to apoptosis induction through mitochondrial pathways .
- Neuroprotection Research : Research involving neuronal cell cultures revealed that treatment with this compound resulted in decreased markers of oxidative stress and apoptosis when exposed to neurotoxic agents .
Q & A
Q. Example Protocol :
| Step | Method | Conditions | Yield/Purity |
|---|---|---|---|
| 1. Coupling | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 75% (dr 85:15) |
| 2. Resolution | Chiral HPLC | Chiralpak IA, hexane/iPrOH (90:10) | ee >99% |
Advanced: How does the stereochemical configuration influence catalytic activity in asymmetric synthesis applications?
Answer:
The (α2R,α2'R,1S) configuration governs spatial orientation of the diol’s hydroxyl groups, critical for coordinating metal catalysts (e.g., Ti, B) in enantioselective reactions.
- Mechanistic Insight : The ethenyl group’s rigidity restricts conformational flexibility, enhancing substrate selectivity.
- Case Study : In asymmetric epoxidation, the compound’s axial chirality improved enantiomeric excess (ee) by 30% compared to non-binaphthyl analogs .
- Data Conflict : Contradictory reports on catalytic efficiency may arise from solvent polarity effects (e.g., THF vs. toluene) altering coordination geometry .
Basic: What analytical techniques validate structural integrity and purity?
Answer:
Multi-modal characterization is essential:
- Elemental Analysis (CHNS) : Verify molecular formula (e.g., C₃₀H₂₆O₂) with <0.3% deviation .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethenyl protons at δ 5.2–5.8 ppm).
- CD Spectroscopy : Detect chiral centers via Cotton effects at 220–250 nm.
- X-ray Crystallography : Resolve absolute configuration (critical for patent applications).
Q. Purity Assessment :
| Technique | Threshold | Notes |
|---|---|---|
| HPLC | >98% area | Chiral column required |
| TGA | No decomposition below 200°C | Indicates thermal stability |
Advanced: How do environmental factors (pH, light) impact the compound’s stability in long-term storage?
Answer:
Degradation Pathways :
- Photolysis : UV exposure induces [4π+4π] cycloaddition in the binaphthyl core, forming dimeric byproducts.
- Hydrolysis : Acidic conditions (pH <3) protonate hydroxyl groups, accelerating ether bond cleavage.
Q. Experimental Design for Stability Testing :
Q. Resolution Strategy :
Reproduce Conditions : Standardize solvent drying (molecular sieves) and catalyst loading (5 mol%).
Control Experiments : Compare activity with/without additives (e.g., 4Å MS to adsorb impurities).
Statistical Analysis : Apply ANOVA to assess significance of variables (e.g., temperature, stirring rate) .
Advanced: What computational methods predict the compound’s behavior in supramolecular assemblies?
Answer:
Molecular Dynamics (MD) and DFT :
- DFT : Optimize geometry (B3LYP/6-31G*) to identify H-bonding sites between hydroxyls and guest molecules.
- MD Simulations : Simulate solvent effects (e.g., chloroform vs. DMSO) on self-assembly kinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
